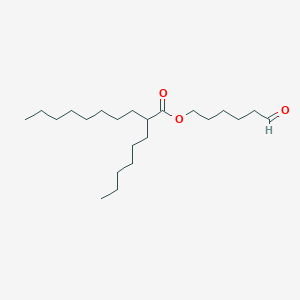
6-Oxohexyl 2-hexyldecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthetic routes and reaction conditions for 6-Oxohexyl 2-hexyldecanoate are not extensively detailed in the available literature. it is known that this compound can be synthesized through esterification reactions involving hexyl and decanoic acid derivatives . Industrial production methods typically involve the use of controlled reaction conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
6-Oxohexyl 2-hexyldecanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Oxohexyl 2-hexyldecanoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying lipid behavior.
Biology: It is used in the study of lipid metabolism and as a component in liposome formulations for drug delivery.
Medicine: It is used in the development of drug delivery systems, particularly for targeting specific tissues or cells.
Industry: It is used in the formulation of cosmetics and personal care products due to its lipid properties
Mecanismo De Acción
The mechanism by which 6-Oxohexyl 2-hexyldecanoate exerts its effects involves its interaction with lipid membranes. It can integrate into lipid bilayers, altering their properties and facilitating the delivery of drugs to specific targets. The molecular targets and pathways involved include lipid transport proteins and membrane receptors .
Comparación Con Compuestos Similares
6-Oxohexyl 2-hexyldecanoate can be compared with other lipid-based compounds used in drug delivery, such as:
Phospholipids: These are commonly used in liposome formulations and have similar properties in terms of membrane integration and drug delivery.
Fatty Acid Esters: These compounds also have lipid properties and are used in various applications, including cosmetics and pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which allows for targeted drug delivery and integration into lipid membranes .
Propiedades
Número CAS |
1849616-54-1 |
|---|---|
Fórmula molecular |
C22H42O3 |
Peso molecular |
354.6 g/mol |
Nombre IUPAC |
6-oxohexyl 2-hexyldecanoate |
InChI |
InChI=1S/C22H42O3/c1-3-5-7-9-10-14-18-21(17-13-8-6-4-2)22(24)25-20-16-12-11-15-19-23/h19,21H,3-18,20H2,1-2H3 |
Clave InChI |
YUMIMGCWWZGECY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Nitro-N-(1-propyl-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B12405844.png)
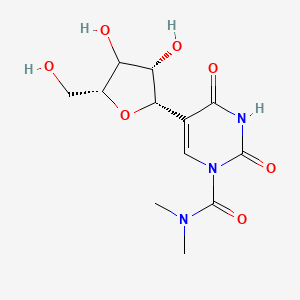
![N-[2-[[4-[(2-bromo-3-phenylphenyl)methoxy]-5-chloro-2-methoxyphenyl]methylamino]ethyl]acetamide](/img/structure/B12405852.png)
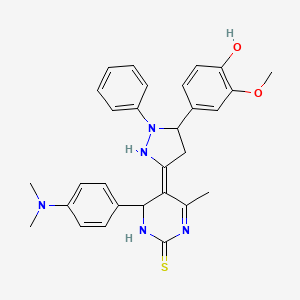



![N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-7-fluoro-4-methyl-1H-indole-2-carboxamide](/img/structure/B12405902.png)
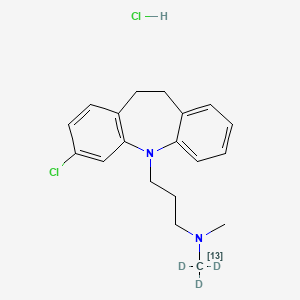
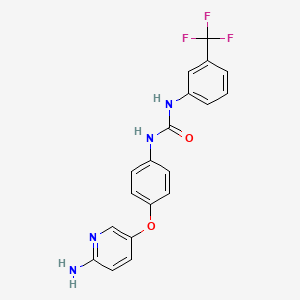
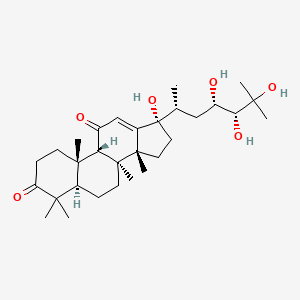

![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)

